Compound Description: This compound, denoted as compound 5 in the source paper, is a dichlorophenylacrylonitrile derivative. It demonstrated a growth inhibition GI50 value of 0.56 ± 0.03 μM and a 260-fold selectivity for the MCF-7 breast cancer cell line.
Relevance: This compound shares the core heteroarylacrylonitrile structure with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The key structural differences lie in the aryl substituent (3,4-dichlorophenyl vs. 5-(2,5-dichlorophenyl)-2-furyl) and the choice of heteroaryl ring (pyrrole vs. benzimidazole).
Compound Description: This dichlorophenylacrylonitrile derivative, referred to as compound 6 in the source paper, exhibited a growth inhibition GI50 of 0.127 ± 0.04 μM and a 260-fold selectivity for the MCF-7 breast cancer cell line.
Compound Description: These compounds, denoted as compounds 26 and 27 respectively in the source paper, are dichlorophenylacrylonitriles bearing nitro substituents. They are mentioned within a study exploring structure-activity relationships of dichlorophenylacrylonitriles.
Relevance: These compounds fall under the category of dichlorophenylacrylonitriles, sharing the acrylonitrile moiety with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The main distinctions reside in the position of chlorine atoms on the phenyl ring (2,6 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of nitro groups on both the phenyl and the 3-position substituent.
Compound Description: These compounds, designated as compounds 29 and 30 in the source paper, are dichlorophenylacrylonitriles containing amino groups. They were found to be more potent than their nitro-substituted counterparts, with GI50 values of 2.8 ± 0.03 μM for both compounds against the MCF-7 cell line.
Relevance: These compounds are dichlorophenylacrylonitriles, linking them to 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. They are differentiated by the position of chlorine atoms on the phenyl ring (2,6 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of amino groups on both the phenyl ring and the 3-position substituent.
Compound Description: This compound, designated as compound 18 in the source paper, is a dichlorophenylacrylonitrile derivative containing a bromine substituent on the pyrrole ring. It exhibited a 3-fold enhancement in solubility compared to its non-brominated analog.
Relevance: Structurally, this compound shares the heteroarylacrylonitrile core with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile. The differences lie in the aryl substituent (3,4-dichlorophenyl vs. 5-(2,5-dichlorophenyl)-2-furyl), the heteroaryl ring (pyrrole vs. benzimidazole), and the presence of a bromine substituent on the pyrrole ring.
Compound Description: These compounds, identified as compounds 35 and 38 respectively in the source paper, are dichlorophenylacrylonitriles featuring 4-aminophenyl substituents. They displayed significant potency against the MCF-7 cell line, with GI50 values of 0.030 ± 0.014 μM and 0.034 ± 0.01 μM, respectively. Compound 38 also exhibited sub-micromolar potency against a panel of other cancer cell lines.
Relevance: Both compounds share the acrylonitrile motif with 2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile, classifying them as dichlorophenylacrylonitriles. The key distinctions are the specific arrangement of chlorine atoms on the phenyl ring (3,4 vs. 2,5 within the 5-(2,5-dichlorophenyl)-2-furyl substituent) and the presence of a 4-aminophenyl group at the 3-position instead of a heteroaryl substituent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.